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Compound of Interest

Compound Name: 2-Bromopentane

Cat. No.: B163819

This guide provides a comprehensive analysis of 2-bromopentane using fundamental
spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance
(NMR) spectroscopy, and Infrared (IR) spectroscopy. To facilitate unambiguous identification,
this guide presents a direct comparison of the spectroscopic data of 2-bromopentane with its
constitutional isomers, 1-bromopentane and 3-bromopentane. Detailed experimental protocols
are provided to ensure the reproducibility of the presented data. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis who require accurate and reliable methods for the characterization of halogenated
organic compounds.

Executive Summary

2-Bromopentane is a secondary alkyl halide with the chemical formula CsH11Br. Its
spectroscopic signature is distinct from its isomers, allowing for clear identification. This guide
will demonstrate that the combination of Mass Spectrometry, 1H NMR, 13C NMR, and IR
spectroscopy provides a robust and definitive characterization of 2-bromopentane. The key
differentiating features lie in the fragmentation patterns in the mass spectrum, the chemical
shifts and splitting patterns in the NMR spectra, and the fingerprint region of the IR spectrum.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-bromopentane and its
isomers.
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Mass Spectrometry Data

Key Fragment lons (m/z)

Compound Molecular lon (m/z) .
and Relative Abundance
71 (100%), 43 (97%), 55
2-Bromopentane 150/152 (M+, M*+2) (21%), 41 (20%), 29 (13%)[1]
[2]
71 (100%), 43 (40%), 55
1-Bromopentane 150/152 (M+, M++2)
(30%), 41 (65%), 29 (40%)
121/123 (10%), 71 (100%), 43
3-Bromopentane 150/152 (M+, M*+2)

(30%), 55 (15%), 29 (50%)

Note: The presence of bromine results in a characteristic M+2 peak due to the nearly equal

natural abundance of the 7°Br and 1Br isotopes.

13C-NMR Spectroscopic Data (100 MHz, CDCIs)
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Compound Carbon Atom Chemical Shift (3, ppm)
2-Bromopentane C1l 25.8[3]
Cc2 54.5[3]

C3 37.8[3]

C4 20.2[3]

C5 13.8[3]

1-Bromopentane C1l 335
C2 32.8

C3 30.7

C4 22.1

C5 13.8

3-Bromopentane C1/C5 11.8
C2/c4 29.8

C3 60.2

'H-NMR Spectroscopic Data (400 MHz, CDCIs)
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Chemical Coupling

Proton . e .
Compound . Shift (9, Multiplicity Constant (J, Integration

Assighment

ppm) Hz)

2-
Bromopentan  H-1 1.70[3] Doublet 6.8[3] 3H
e
H-2 4.15[3] Sextet 6.8[3] 1H
H-3 1.70-1.85[3]  Multiplet - 2H
H-4 1.40 - 1.55[3]  Multiplet - 2H
H-5 0.92[3] Triplet 7.4[3] 3H
1-
Bromopentan  H-1 3.41 Triplet 6.8 2H
e
H-2 1.88 Quintet 7.2 2H
H-3 1.42 Sextet 7.4 2H
H-4 1.34 Sextet 7.4 2H
H-5 0.91 Triplet 7.3 3H
3-
Bromopentan  H-1/H-5 1.05 Triplet 7.4 6H
e
H-2/H-4 1.85 Multiplet - 4H
H-3 4.05 Quintet 6.2 1H

Infrared (IR) Spectroscopic Data
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Compound

Wavenumber (cm—?)

Vibrational Assignment

2-Bromopentane

2965 (Strong)

C-H stretch (alkane)[3]

2932 (Strong)

C-H stretch (alkane)[3]

1458 (Medium)

C-H bend (alkane)

1380 (Medium)

C-H bend (alkane)

640 (Strong)

C-Br stretch

1-Bromopentane

2958 (Strong)

C-H stretch (alkane)

2872 (Strong)

C-H stretch (alkane)

1465 (Medium)

C-H bend (alkane)

645 (Strong)

C-Br stretch

3-Bromopentane

2967 (Strong)

C-H stretch (alkane)

2878 (Strong)

C-H stretch (alkane)

1460 (Medium)

C-H bend (alkane)

685 (Strong)

C-Br stretch

Experimental Workflow

The logical workflow for the characterization of an unknown sample suspected to be 2-

bromopentane is depicted below. This process ensures a systematic and conclusive

identification.
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Caption: Workflow for the spectroscopic identification of 2-bromopentane.

Experimental Protocols
Mass Spectrometry (MS)

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) was injected into a
gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC was equipped with a
non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed with an
initial hold at 40°C for 2 minutes, followed by a ramp to 200°C at a rate of 10°C/min. Electron
ionization (EI) was used at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of
40-200.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For both H and 13C NMR, approximately 10-20 mg of the sample was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard (o =
0.00 ppm).
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» 'H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A standard 90°
pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds,
and a relaxation delay of 1 second. 16 scans were co-added to achieve an adequate signal-
to-noise ratio.[3]

e 13C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer,
operating at a frequency of 100 MHz for 13C. A proton-decoupled pulse sequence was
employed. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a
relaxation delay of 2 seconds. 1024 scans were accumulated.[3]

Infrared (IR) Spectroscopy

A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin film. The IR spectrum was recorded using a
Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 600 cm~1. A
background spectrum was recorded and automatically subtracted from the sample spectrum.
32 scans were co-added at a resolution of 4 cm~! to produce the final spectrum.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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